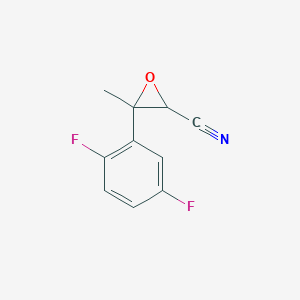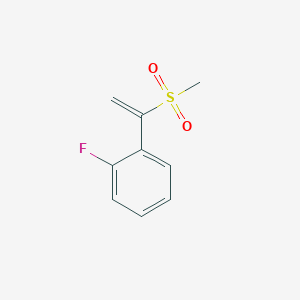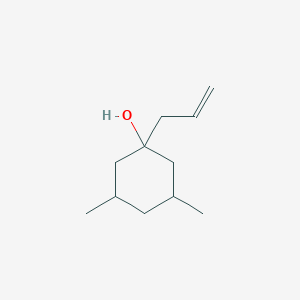
7-Fluoro-4-nitro-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-4-nitro-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of a fluorine atom at the 7th position, a nitro group at the 4th position, and a carboxylic acid group at the 2nd position on the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 7-fluoroindole followed by carboxylation. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to carboxylation using carbon dioxide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Amino derivatives: from reduction of the nitro group.
Substituted indoles: from nucleophilic substitution reactions.
Scientific Research Applications
7-Fluoro-4-nitro-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique functional groups.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can enhance binding affinity to biological targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid
- 5-Fluoro-7-nitro-1H-indole-2-carboxylic acid
- 7-Fluoro-4-hydroxy-1H-indole-2-carboxylic acid
Comparison:
- 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid is unique due to the specific positioning of the nitro and fluorine groups, which can influence its reactivity and binding properties.
- 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid has the nitro group at a different position, potentially altering its chemical behavior.
- 5-Fluoro-7-nitro-1H-indole-2-carboxylic acid has the fluorine and nitro groups swapped, which can affect its biological activity.
- 7-Fluoro-4-hydroxy-1H-indole-2-carboxylic acid has a hydroxyl group instead of a nitro group, leading to different chemical and biological properties.
Properties
Molecular Formula |
C9H5FN2O4 |
|---|---|
Molecular Weight |
224.14 g/mol |
IUPAC Name |
7-fluoro-4-nitro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H5FN2O4/c10-5-1-2-7(12(15)16)4-3-6(9(13)14)11-8(4)5/h1-3,11H,(H,13,14) |
InChI Key |
QIKNQNRVQVPYDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])C=C(N2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


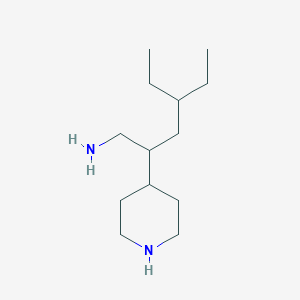

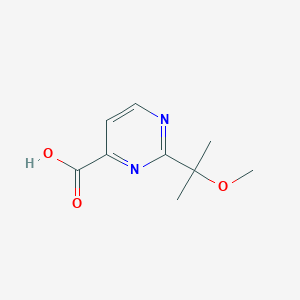
![2-[Ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylic acid](/img/structure/B13181360.png)

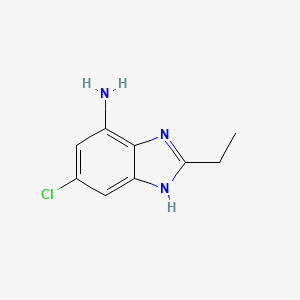
![tert-Butyl 4-[1-(2-methoxy-2-oxoethyl)-2-oxopiperidin-4-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13181375.png)
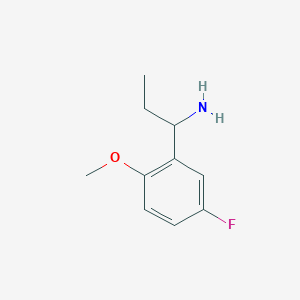
![1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13181389.png)
![2-[3-(aminomethyl)phenoxy]-N-methylacetamide](/img/structure/B13181394.png)
